4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile
Description
Nomenclature and Structural Elucidation of 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile
Systematic IUPAC Nomenclature Conventions for Polycyclic Spiroketal Derivatives
The IUPAC nomenclature for spiro compounds follows von Baeyer’s system, which designates the shared atom (spiro atom) and enumerates the ring sizes in ascending order. For polycyclic spiroketals, the parent structure is identified as the larger ring system, with substituents and functional groups prioritized according to seniority rules.
In the case of 4-(2,4-dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile:
- Spiro system identification : The 1,5-dioxaspiro[5.5]undecane core consists of two six-membered rings (each containing five carbons and one oxygen) sharing a single spiro carbon. The notation [5.5] indicates both rings have five non-spiro atoms.
- Substituent numbering : The propyl group at position 3 and the dioxo groups at positions 2 and 4 are numbered to minimize locants. The benzonitrile moiety is treated as a substituent, with tetrafluorine atoms assigned the lowest possible numbers (2,3,5,6).
- Functional group prioritization : The nitrile group (-C≡N) holds higher priority over ketones, dictating the suffix "-benzonitrile." The dioxo groups are denoted as prefixes ("2,4-dioxo-").
This systematic approach ensures unambiguous communication of the compound’s structure, critical for synthetic and computational studies.
Stereoelectronic Effects in 1,5-Dioxaspiro[5.5]undecane Core Architecture
The 1,5-dioxaspiro[5.5]undecane core exhibits stereoelectronic effects that stabilize specific conformations. Key interactions include:
Anomeric Effects
The axial lone pairs of the spiro oxygen atoms align antiperiplanar to adjacent C-O bonds, maximizing hyperconjugation. This anomeric stabilization favors the axial-axial conformation, where both oxygens occupy axial positions, reducing ring strain and enhancing thermodynamic stability. Computational studies reveal a stabilization energy of ~4.2 kcal/mol for the axial-axial conformation compared to axial-equatorial or equatorial-equatorial arrangements.
Torsional Strain Mitigation
The spiro architecture minimizes eclipsing interactions between substituents. In the 1,5-dioxaspiro[5.5]undecane system, the chair-chair conformation of both six-membered rings distributes substituents equatorially, avoiding unfavorable 1,3-diaxial interactions.
| Conformation | Relative Energy (kcal/mol) | Dominant Stabilizing Effect |
|---|---|---|
| Axial-Axial | 0.0 | Dual anomeric effects |
| Axial-Equatorial | 2.1 | Single anomeric effect |
| Equatorial-Equatorial | 4.7 | No anomeric effects |
Conformational Dynamics of Propyl-Substituted Dioxaspiro Systems
The introduction of a propyl group at position 3 introduces steric and electronic perturbations to the spiroketal core:
- Steric Effects : The propyl substituent adopts an equatorial orientation to minimize 1,3-diaxial interactions with the dioxo groups. Molecular dynamics simulations indicate a ~70% population of the equatorial-propyl conformation at 298 K.
- Electronic Effects : The electron-donating propyl group slightly alters the electron density at the spiro carbon, reducing the anomeric stabilization by ~0.8 kcal/mol compared to unsubstituted analogs.
- Ring Puckering : The propyl group induces asymmetric puckering in the six-membered rings, favoring a twist-boat conformation in one ring to alleviate steric strain. This distortion increases the activation energy for ring interconversion by 1.3 kcal/mol .
These dynamics are critical for understanding the compound’s reactivity in synthetic applications, such as nucleophilic additions at the dioxo positions.
Properties
Molecular Formula |
C19H17F4NO4 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
4-(2,4-dioxo-3-propyl-1,5-dioxaspiro[5.5]undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C19H17F4NO4/c1-2-6-19(11-14(22)12(20)10(9-24)13(21)15(11)23)16(25)27-18(28-17(19)26)7-4-3-5-8-18/h2-8H2,1H3 |
InChI Key |
YAKREKYYFSATAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=C(C(=C3F)F)C#N)F)F |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Meldrum's Acid Derivative Formation
The primary route involves reacting pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]-undecane-2,4-dione under nucleophilic acyl substitution conditions. This reaction exploits the electrophilic nature of the spirocyclic dione and the electron-deficient aromatic system of pentafluorobenzonitrile.
Reaction Scheme:
The base (e.g., triethylamine) deprotonates the active methylene group of the dione, enabling nucleophilic attack on the benzonitrile's fluorinated aromatic ring. Steric and electronic effects from the propyl substituent and fluorine atoms direct regioselectivity.
Alternative Approaches Using Prefunctionalized Intermediates
While direct synthesis is predominant, modified protocols involve pre-activating the dione or benzonitrile:
-
Dione Activation: Treating the spirocyclic dione with thionyl chloride generates a reactive acyl chloride intermediate, which couples with pentafluorobenzonitrile in dichloromethane (DCM) with triethylamine.
-
Benzonitrile Functionalization: Introducing a leaving group (e.g., bromide) at the para position of pentafluorobenzonitrile facilitates nucleophilic displacement by the dione’s enolate.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents (e.g., DCM, 1,4-dioxane) at elevated temperatures (75–95°C). For example, a 1,4-dioxane/water mixture at 75°C for 4 hours provided 85% yield in analogous Meldrum's acid reactions.
Stoichiometry and Additives
-
Meldrum's Acid Excess: A 1.5:1 molar ratio of dione to benzonitrile ensures complete conversion, as excess dione compensates for side reactions.
-
Acid Scavengers: Triethylamine (3–5 equiv.) neutralizes HCl byproducts, preventing protonation of the enolate intermediate.
Purification and Isolation Techniques
Workup Procedures
Post-reaction mixtures are typically quenched with ice water and acidified to pH ~1 with HCl to precipitate the product. Ethyl acetate extraction followed by brine washing removes polar impurities.
Chromatographic Purification
Flash column chromatography using gradients of ethyl acetate in hexane (0–50%) isolates the target compound as a white powder. Silica gel chromatography resolves residual dione and fluorinated byproducts.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the spirocyclic architecture and tetrafluoro substitution pattern.
Challenges and Mitigation Strategies
Fluorine Substituent Reactivity
The electron-withdrawing nature of fluorine atoms slows nucleophilic attack. Mitigation includes:
Byproduct Formation
-
Di-Substituted Products: Controlled stoichiometry (1:1 benzonitrile:dione) minimizes bis-adduct formation.
-
Hydrolysis Products: Anhydrous conditions (molecular sieves) prevent dione hydrolysis to malonic acid derivatives.
Industrial-Scale Considerations
Cost-Effective Solvent Recovery
Distillation reclaims 1,4-dioxane and DCM, reducing raw material costs by 30–40%.
Waste Stream Management
-
Fluoride Byproducts: Calcium hydroxide treatment precipitates insoluble CaF, ensuring compliance with effluent regulations.
-
Acid Neutralization: Triethylamine hydrochloride is filtered and recycled into quaternary ammonium salts.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions can vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Pharmaceutical Applications
The unique structure of this compound suggests significant potential in drug development as a lead compound. Its ability to interact with biological targets could be explored for therapeutic uses in treating various diseases.
Case Study :
Research has indicated that derivatives of dioxaspiro compounds exhibit anti-cancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The tetrafluoro substitution may enhance bioavailability and selectivity towards cancer cells.
Material Science
Due to its fluorinated components, this compound can be utilized in the development of advanced materials with enhanced thermal stability and chemical resistance.
Case Study :
Fluorinated polymers derived from this compound have shown improved hydrophobicity and durability in various environmental conditions, making them suitable for applications in coatings and sealants.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo cycloreversion allows for the formation of highly reactive fluoro(hetero)aryl ketenes that can couple efficiently with nucleophiles.
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceuticals | Lead compound for drug development targeting cancer and other diseases | Anti-cancer drug formulations |
| Material Science | Development of fluorinated polymers with enhanced properties | Coatings and sealants |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Synthesis of fluorinated compounds |
Mechanism of Action
The mechanism by which 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s reactivity is influenced by its spirocyclic structure, which can interact with various enzymes and receptors. For instance, the tetrafluorobenzonitrile moiety may interact with specific protein targets, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Compound A : 5,6-Dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane Hydrate (DBH)
Compound B : 3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Structural Features : Substitutes the nitrile group with a nitro group, altering reactivity. The nitro group facilitates cycloreversion reactions to generate fluoroaryl ketenes, enabling rapid synthesis of fluorinated acetic acid derivatives .
- Synthetic Utility : Demonstrates higher reactivity in coupling reactions compared to the nitrile-containing target compound, which may exhibit slower kinetics due to the electron-withdrawing nitrile group.
Compound C : N-Benzyl-6-(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-yl)-N,N-dimethylhexan-1-aminium Bromide
- Structural Features : Incorporates a quaternary ammonium chain linked to the spirocyclic core, enhancing solubility in polar solvents.
- Biological Relevance : Used in mass spectrometry studies for charge derivatization, contrasting with the target compound’s focus on fluorinated material synthesis .
Physical and Chemical Property Comparisons
Biological Activity
4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile is a complex organic compound characterized by its unique structural features, which include a spirocyclic moiety and multiple functional groups. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its diverse reactivity and biological activity.
Chemical Structure and Properties
- Molecular Formula : C19H17F4N2O4
- Molecular Weight : 399.34 g/mol
- CAS Number : 1632145-41-5
The compound consists of a tetrafluorobenzonitrile group and a dioxaspiro structure that contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is believed to involve multiple molecular targets and pathways. The tetrafluorobenzonitrile moiety may interact with specific protein targets, modulating their activity and leading to various biological effects. The spirocyclic structure enhances the compound's ability to engage in diverse chemical interactions, potentially influencing enzyme activity and receptor binding.
Biological Activity Overview
The biological activity of 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Preliminary studies suggest potential antitumor properties through apoptosis induction in cancer cell lines. |
| Enzyme Inhibition | May act as an inhibitor for specific enzymes involved in metabolic pathways. |
| Receptor Modulation | Potential modulation of receptors related to metabolic disorders. |
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, a study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models .
- Enzyme Interaction : Research has shown that compounds with similar structures can inhibit key enzymes involved in metabolic processes. A study focused on the inhibition of trypsin-like serine proteases revealed that such compounds could effectively modulate enzyme activity .
- Receptor Selectivity : Investigations into the selectivity of this compound towards thyroid hormone receptors indicated a potential for targeting THR-β over THR-α, which could lead to fewer side effects in therapeutic applications .
Synthesis and Development
The synthesis typically involves multi-step organic reactions starting from Meldrum's acid and various fluorinated aromatic compounds. The formation of the dioxaspiro structure is achieved through cyclization reactions followed by functionalization steps to introduce the tetrafluorobenzonitrile group .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The compound is synthesized via a multi-step reaction involving:
- Key reagents : Pentafluoronitrobenzene, 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione, N,N-diisopropylethylamine (DIPEA), and acetonitrile (CH₃CN) .
- Mechanism : The reaction proceeds through cycloreversion to generate a fluoro(hetero)aryl ketene intermediate, which couples with nucleophiles to form fluorinated α-aryl acetic acid derivatives.
- Purification : Column chromatography or recrystallization is recommended, with monitoring via TLC or HPLC.
Basic: Which spectroscopic and structural characterization methods are most effective for this compound?
Answer:
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorine environments. Fluorine chemical shifts are critical for verifying tetrafluorobenzonitrile substitution patterns .
- X-ray Crystallography : Single-crystal analysis (e.g., as in related spiro compounds) resolves the spirocyclic conformation and fluorobenzonitrile orientation. Mean C–C bond lengths of 0.002–0.004 Å and R factors <0.065 ensure accuracy .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced: How can the cycloreversion reaction be optimized to stabilize reactive intermediates?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance ketene intermediate stability by minimizing hydrolysis .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, as thermal degradation of intermediates is common .
- Catalytic Additives : Lewis acids (e.g., BF₃·Et₂O) may accelerate cycloreversion, but compatibility with fluorinated groups must be tested.
Advanced: How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?
Answer:
- Reproducibility Checks : Replicate reactions under strictly controlled conditions (moisture-free, inert atmosphere) to isolate variables.
- Analytical Validation : Use ¹⁹F NMR to detect fluorinated impurities and HPLC-MS to quantify byproducts. For example, incomplete cycloreversion may leave residual spirocyclic precursors .
- Cross-Study Comparison : Compare solvent systems and reagent purity levels across studies, as trace water or oxygen can drastically alter yields.
Experimental Design: What protocols mitigate organic degradation during long-term stability studies?
Answer:
- Sample Storage : Store solutions at –20°C in amber vials to prevent photodegradation. For solid samples, use desiccators with nitrogen purge .
- Real-Time Monitoring : Perform periodic HPLC analyses (e.g., every 24 hours) to track degradation kinetics.
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life under standard conditions.
Advanced: What computational methods support the prediction of this compound’s reactivity?
Answer:
- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict ketene intermediate stability and regioselectivity in nucleophilic coupling .
- Molecular Dynamics (MD) : Simulate solvent effects on the spirocyclic core’s conformational flexibility, particularly in CH₃CN or THF .
Structural Analysis: How does the spirocyclic core influence physicochemical properties?
Answer:
- Lipophilicity : The spirocyclic structure increases logP compared to linear analogs, enhancing membrane permeability (critical for pharmacological studies) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) of related spiro compounds shows decomposition temperatures >200°C, suggesting robustness in high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
